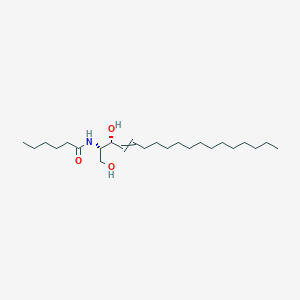

C6-l-Erythro-ceramide

Description

Properties

Molecular Formula |

C24H47NO3 |

|---|---|

Molecular Weight |

397.6 g/mol |

IUPAC Name |

N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide |

InChI |

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/t22-,23+/m0/s1 |

InChI Key |

NPRJSFWNFTXXQC-XZOQPEGZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC=C[C@H]([C@H](CO)NC(=O)CCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O |

Origin of Product |

United States |

Preparation Methods

Total Synthesis from (L)-Serine via Garner Aldehyde

This method, pioneered by Sganappa Aurora and colleagues, leverages (L)-serine as a chiral starting material to ensure the desired L-erythro configuration. Key steps include:

- Protection of (L)-Serine : Methyl esterification followed by tert-butyldimethylsilyl (TBS) protection of the hydroxyl group (94% yield).

- Reduction and Cyclohexanone Protection : Sodium borohydride reduction of the ester to a primary alcohol, followed by oxazolidine ring formation using cyclohexanone (90% yield).

- Boc Protection and Oxidation : Introduction of a tert-butoxycarbonyl (Boc) group on the amine, TBS deprotection, and Parikh-Doering oxidation to generate Garner aldehyde (83% yield).

- Organocerium Addition : Stereoselective addition of a tetradecyl organocerium reagent to Garner aldehyde, achieving an 80:20 diastereomeric ratio (anti/syn).

- N-Acylation : Deprotection of the sphingosine intermediate and hexanoyl chloride acylation under MgO-mediated conditions (72% yield).

Modified Protecting Group Approach

An alternative route from the same group optimizes protecting groups to enhance yield and scalability:

- TBS vs. Cyclohexanone : Substituting acetone with cyclohexanone in oxazolidine formation improves steric hindrance, reducing side reactions.

- CeCl3-Mediated Addition : Cerium chloride promotes chelation-controlled addition of organocerium reagents, increasing anti-selectivity to 85%.

Stereochemical Control and Reaction Optimization

Achieving the L-erythro configuration requires meticulous control at three stages:

Garner Aldehyde Configuration

The oxidation of (L)-serine-derived intermediates ensures the aldehyde’s C2 and C3 stereocenters align with the erythro configuration. Parikh-Doering oxidation (DMSO, SO3·pyridine) preserves stereochemistry while converting the alcohol to an aldehyde.

Organometallic Additions

Organocerium reagents, generated in situ from Grignard reagents and CeCl3, exhibit superior stereoselectivity compared to organolithium or organomagnesium counterparts. For example:

- Tetradecylcerium Addition : Yields an 80:20 anti/syn ratio, vs. <60:40 with organolithium reagents.

- Temperature Effects : Reactions conducted at −78°C minimize epimerization.

Comparative Analysis of Synthetic Routes

Challenges and Solutions in N-Acylation

The final N-acylation step faces competing O-acylation and racemization. Critical optimizations include:

- Low-Temperature Acylation : Maintaining reactions below 20°C with hexanoyl chloride and MgO suppresses O-acylation.

- Solvent System : THF/water (3:1) enhances acyl chloride reactivity while stabilizing the sphingosine intermediate.

Industrial and Biological Implications

The CeCl3-mediated route’s scalability (28% overall yield) makes it viable for producing gram-scale quantities for drug delivery systems. Biological assays confirm that synthetic this compound retains pro-apoptotic activity, mirroring natural isoforms.

Chemical Reactions Analysis

Types of Reactions: C6-l-Erythro-ceramide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ceramide-1-phosphate.

Reduction: It can be reduced to form dihydroceramide.

Substitution: It can undergo substitution reactions to form different ceramide derivatives.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Requires specific catalysts and conditions depending on the desired substitution.

Major Products:

Ceramide-1-phosphate: Formed through oxidation.

Dihydroceramide: Formed through reduction.

Various ceramide derivatives: Formed through substitution reactions.

Scientific Research Applications

C6 L-erythro-ceramide is a cell-permeable analog of naturally occurring ceramides and a bioactive sphingolipid . Research indicates that C6-ceramide has various applications, particularly in cancer research, due to its ability to induce cell death in cancer cell lines .

Scientific Research Applications

Delivery Method: C6-Cer complexed with cholesteryl phosphocholine (CholPC) increases the bioavailability of the ceramide for cells, enhancing its effects compared to C6-Cer dissolved in dimethyl sulfoxide (DMSO) . This complex permeates cell membranes and affects mitochondrial Ca2+ influx more efficiently than C6-Cer in DMSO .

Cancer Treatment: C6-ceramide nanoliposomes are being evaluated as a neoplastic-selective agent . Nanoliposomal C6-ceramide can suppress cell migration without inducing cell death, decreasing tumor extravasation under shear conditions .

Effects on Cell Viability:

- Keratinocytes: Treatment with C6Cer (1–100 µM) for 24 hours shows a dose-dependent decrease in cell viability in primary human keratinocytes and HaCaT cells .

- CTCL Cell Lines: MyLa and HuT78 cells treated with C6Cer (25 µM for 24 hours) show a significant reduction in cell viability . Higher concentrations (100 µM for 24 hours) further reduce cell viability .

Metabolic Conversion: C6-Ceramide exhibits a high incorporation rate in cells and is metabolized into sphingomyelin or C6-glucosylceramide depending on the dosage .

Case Studies

HeLa Cells: C6-Ceramide, C10-Ceramide, and C16-Ceramide were delivered to HeLa cells using cholesteryl phosphocholine complexes to analyze their metabolism and effects on cell viability . C6-Cer had the highest incorporation rate and the most substantial apoptotic effects .

Cutaneous T Cell Lymphoma (CTCL): C6 Ceramide (d18:1/6:0) as a treatment of Cutaneous T Cell Lymphoma reduced cell viability of MyLa and HuT78 cells in vitro .

Data Table

Mechanism of Action

C6-l-Erythro-ceramide exerts its effects by interacting with specific molecular targets and pathways within cells. It can modulate the activity of enzymes involved in sphingolipid metabolism, such as ceramide synthase and sphingomyelinase. Additionally, it can influence cellular signaling pathways, including those related to apoptosis and cell proliferation. The compound’s ability to permeate cell membranes and affect mitochondrial calcium homeostasis is also a key aspect of its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Variations in Ceramide Analogues

Ceramides differ in chain length, saturation, and functional modifications. Key structural distinctions include:

| Compound | Backbone (d notation) | Fatty Acid Chain | Saturation | Functional Group |

|---|---|---|---|---|

| C6-L-erythro-ceramide | d18:1/6:0 | C6 | Unsaturated (Δ4 double bond) | None |

| C6-Dihydroceramide | d18:0/6:0 | C6 | Saturated | None |

| C6-Pyridinium-ceramide | d18:1/6:0 | C6 | Unsaturated | Pyridinium head group |

| C8-Ceramide | d18:1/8:0 | C8 | Unsaturated | None |

| C6-NBD-Ceramide | d18:1/6:0 | C6 | Unsaturated | Fluorescent NBD tag |

Key Insights :

- Saturation : Dihydroceramides (e.g., C6-Dihydroceramide, d18:0/6:0) lack the Δ4 double bond in the sphingosine backbone, rendering them biologically inert in apoptosis until desaturated to ceramides .

- Chain Length : Longer chains (e.g., C8, C16) enhance membrane integration and lipid raft formation compared to C6 derivatives .

- Functional Modifications : Pyridinium groups (C6-Pyridinium-ceramide) improve mitochondrial targeting, while fluorescent tags (C6-NBD-Ceramide) enable tracking in cellular assays .

Mitochondrial Swelling Effects

A study in The Journal of Biological Chemistry (2005) compared C6-Pyridinium-ceramide and its dihydro analogue (C6-Pyridinium-dihydroceramide) in inducing mitochondrial swelling, a marker of apoptosis:

| Compound | Swelling Efficacy (15 min post-treatment) | EC₅₀ Value |

|---|---|---|

| C6-Pyridinium-ceramide | High | 10 µM |

| C6-Pyridinium-dihydroceramide | Low | >50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.